molecular formula C18H18N4O3 B2608195 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034266-71-0

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2608195
CAS No.: 2034266-71-0
M. Wt: 338.367
InChI Key: GAQUWEPNQAOLRP-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is an intricate organic molecule featuring multiple functional groups. This compound falls within a family of pyrimidine derivatives known for their significant biological and chemical properties. Pyrimidine derivatives often serve as essential intermediates in pharmaceuticals, contributing to various therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can be achieved through several synthetic routes. One typical approach might involve the condensation of a substituted pyrimidine with an appropriately functionalized pyridine derivative. Key steps could include:

  • Condensation Reaction: : Utilizing 4,5-dimethyl-6-oxopyrimidine and a furan-substituted pyridine.

  • N-alkylation: : Alkylation of the intermediate with a suitable acetamide derivative.

Industrial Production Methods

Industrial-scale production might leverage more efficient catalysts and optimized reaction conditions to enhance yield and purity. Solvent selection, reaction temperature, and purification techniques would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound could undergo oxidation, potentially altering its pyrimidine or pyridine ring.

  • Reduction: : Reduction reactions might affect the carbonyl group within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution can modify various positions on the rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like lithium aluminum hydride or hydrogen gas over palladium.

  • Substitution Reactions: : Could use reagents like halides or alkylating agents under specific conditions (temperature, solvent).

Major Products

The major products of these reactions would depend on the specific reagents and conditions but might include modified pyrimidine derivatives, altered acetamide groups, or new functionalized heterocyclic structures.

Scientific Research Applications

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide finds applications across several scientific fields:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry for the creation of complex molecules.

  • Biology: : Potentially studied for its interactions with biological systems, possibly as an enzyme inhibitor.

  • Medicine: : Could be a candidate for drug development, particularly targeting specific diseases where pyrimidine derivatives show efficacy.

  • Industry: : Utilized in the manufacturing of specialized polymers or materials due to its unique functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interactions can inhibit or modify biological pathways, leading to therapeutic or biochemical outcomes. Detailed studies would outline its binding affinity, specificity, and the resultant biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminopyrimidine derivatives: : Known for their broad biological activity.

  • N-heterocyclic compounds: : Featuring pyridine or furan rings, showing various chemical and medicinal properties.

Uniqueness

What sets 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide apart is its unique combination of functional groups, which can influence its reactivity and interactions, offering distinct advantages in targeted applications.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-13(2)21-11-22(18(12)24)10-17(23)20-9-14-5-6-19-15(8-14)16-4-3-7-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQUWEPNQAOLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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